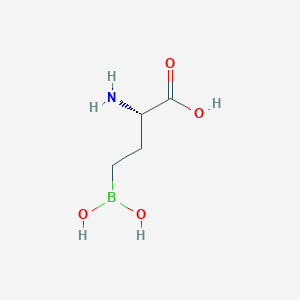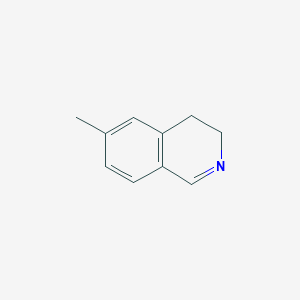
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine: is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine typically involves the cyclization of thiosemicarbazide with appropriate aldehydes or ketones. One common method includes the reaction of thiosemicarbazide with 3-bromopropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学研究应用
Chemistry: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .
Biology: The compound has shown promising antimicrobial and antifungal activities. It is used in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi .
Medicine: In medicinal chemistry, 1,3,4-thiadiazole derivatives are explored for their anticancer, anti-inflammatory, and antiviral properties. The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease progression .
Industry: The compound finds applications in the development of agrochemicals and dyes. It is used as a precursor in the synthesis of herbicides and pesticides .
作用机制
The mechanism of action of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria and fungi . In cancer research, the compound is studied for its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
- 1,3,4-Thiadiazole-2-amine
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 2-Amino-1,3,4-thiadiazole
Comparison: 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is unique due to the presence of the propan-1-amine group, which imparts distinct chemical properties and reactivity. Compared to other thiadiazole derivatives, this compound exhibits enhanced solubility and stability, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC 名称 |
3-(1,3,4-thiadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3S/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 |
InChI 键 |
SHJZOCMQNQHQGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=C(S1)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)


![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)

![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)



![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
